molecular formula C8H9BrO B1664056 2-Bromophenetole CAS No. 583-19-7

2-Bromophenetole

Cat. No. B1664056
CAS RN: 583-19-7
M. Wt: 201.06 g/mol
InChI Key: JVEQWIQHHWNMQX-UHFFFAOYSA-N
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Description

2-Bromophenetole, also known as 1-Bromo-2-ethoxybenzene, is an organic compound with the molecular formula C8H9BrO . It has an average mass of 201.061 Da and a mono-isotopic mass of 199.983673 Da .


Synthesis Analysis

Substituted 2-bromo phenols, such as 2-Bromophenetole, can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . This process involves a series of HBr eliminations to account for the loss of 2 equivalents of HBr .


Molecular Structure Analysis

The molecular structure of 2-Bromophenetole consists of a benzene ring with a bromine atom and an ethoxy group attached to it . The ethoxy group is an ether functional group consisting of an oxygen atom connected to two alkyl groups .


Physical And Chemical Properties Analysis

2-Bromophenetole has a density of 1.4±0.1 g/cm³ and a boiling point of 221.7±13.0 °C at 760 mmHg . It has a vapor pressure of 0.2±0.4 mmHg at 25°C and an enthalpy of vaporization of 44.0±3.0 kJ/mol . The flash point is 100.8±5.8 °C . It has a molar refractivity of 45.3±0.3 cm³ . The compound has 1 H bond acceptor, 0 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Metabolism and Pharmacology Studies

  • Metabolism in Rats : A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive compound structurally related to 2-Bromophenetole, in rats revealed the identification of various metabolites, suggesting at least two metabolic pathways operative in rats (Kanamori et al., 2002).

Analytical Chemistry and Detection Methods

  • HPLC Analysis of Pharmaceuticals and Cosmetics : The use of 2-Bromoacetyl-6-methoxynaphthalene, a compound related to 2-Bromophenetole, as a fluorescent labelling reagent for HPLC analysis of dicarboxylic acids in pharmaceuticals and cosmetics was investigated, showing its potential for quality control in complex formulations (Gatti et al., 1995).

Organic Chemistry and Synthesis Applications

  • Williamson Ether Synthesis : Research involving an inquiry-based experiment for organic chemistry laboratories focused on optimizing the reaction conditions for the Williamson ether synthesis of compounds like 2-fluorophenetole, showcasing the educational and practical applications in organic synthesis (Baar, 2018).

Potential Therapeutic Applications

  • Anti-Cancer Properties : A detailed spectroscopic, electronic, and molecular docking study on 2-bromo-6-methoxynaphthalene, a structurally related compound to 2-Bromophenetole, indicated potential anti-cancer activities, suggesting its viability as a pharmaceutical product (Saji et al., 2021).

Safety And Hazards

2-Bromophenetole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BrO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEQWIQHHWNMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207024
Record name 2-Bromophenetole
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Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Bromophenetole

CAS RN

583-19-7
Record name 1-Bromo-2-ethoxybenzene
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Record name 2-Bromophenetole
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Record name 2-Bromophenetole
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Record name 2-bromophenetole
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Synthesis routes and methods I

Procedure details

A mixture of 17.5 g of 2-bromophenol, 66 ml of diethyl sulphate and 170 ml of 10% NaOH solution is refluxed for 2 hours. After cooling the reaction mixture to RT, it is extracted with EtOAc, the organic phase is washed with 2N NaOH solution and dried over Na2SO4, and the solvent is evaporated off under vacuum. 19.6 g of the expected product are obtained.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 500-mL round-bottom flask was placed CH3COCH3 (200 mL), 2-bromophenol (10.38 g, 60.00 mmol, 1.00 equiv), iodoethane (28.08 g, 180.04 mmol, 3.00 equiv) and potassium carbonate (33.12 g, 239.64 mmol, 3.99 equiv). The resulting solution was heated to reflux overnight in an oil bath. The solids were filtered out. The filtrate was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:100). Purification afforded 11.48 g (95%) of 1-bromo-2-ethoxybenzene as a colorless oil.
Quantity
10.38 g
Type
reactant
Reaction Step One
Quantity
28.08 g
Type
reactant
Reaction Step Two
Quantity
33.12 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 2-bromophenol (1.3 ml, 0.012 mol) in 50 ml acetone was added K2CO3 (4.1 g, 0.03 mol) and iodoethane (1.0 ml, 0.013 mol). The reaction mixture was heated to reflux for 8 h, cooled to ambient temperature and filtered. The solvent was removed under reduced pressure and the residue was taken up in EtOAc. The organic phase was washed with 1N NaOH×2, water and brine. Drying over Na2SO4 afforded 2.1 g (88%) of 2-ethoxybromobenzene.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
EE Schweizer, RD Bach - The Journal of Organic Chemistry, 1964 - ACS Publications
… 2-Bromophenetole and Triphenylphosphorus as Novel Phosphonioethylation Precursors … attempted by allowing triphenylphosphorus (I) and 2-bromophenetole (II) to react in a variety of …
Number of citations: 82 pubs.acs.org
EE Schweizer, GJ O'Neill… - The Journal of Organic …, 1964 - ACS Publications
… 2-Bromophenetole and Triphenylphosphorus as Novel Phosphonioethylation Precursors … attempted by allowing triphenylphosphorus (I) and 2-bromophenetole (II) to react in a variety of …
Number of citations: 24 pubs.acs.org
RW Turner, AH Soloway - The Journal of Organic Chemistry, 1965 - ACS Publications
… Recently, Schweizer and Bach8 have shown the unexpected formation of 1,2-ethylenebis (triphenylphosphonium bromide) from triphenyl phosphorus and 2-bromophenetole. A vinyl …
Number of citations: 6 pubs.acs.org
WD Closson, SF Brady, PJ Orenski - The Journal of Organic …, 1965 - ACS Publications
… Recently, Schweizer and Bach8 have shown the unexpected formation of 1,2-ethylenebis (triphenylphosphonium bromide) from triphenyl phosphorus and 2-bromophenetole. A vinyl …
Number of citations: 20 pubs.acs.org
CB Cuono - 1971 - search.proquest.com
… It was originally considered that the synthesis of 2-bromophenetole could be effected by bromination of phenetole with N-bromosuccinimide in chloroform. The bromination reaction …
Number of citations: 3 search.proquest.com
D Filippini, M Silvi - Nature Chemistry, 2022 - nature.com
Carboxylic acids and aldehydes are ubiquitous in chemistry and are native functionalities in many bioactive molecules and natural products. As such, a general cross-coupling process …
Number of citations: 27 www.nature.com
E Bustelo, C Guérot, A Hercouet… - Journal of the …, 2005 - ACS Publications
… 2-Bromophenetole and Triphenylphosphorus as Novel Phosphonioethylation Precursors …
Number of citations: 52 pubs.acs.org
CM Suter, EJ Lawson, PG Smith - Journal of the American …, 1939 - ACS Publications
The preparation of 20-isopropylcholanthrene by the method of Fieser and Seligman is described. The formation of-naphthoic anhydride by the addition of water to an organometallic …
Number of citations: 28 pubs.acs.org
RW Atkin - 1970 - search.proquest.com
Known methods of generating arynes, and their chemical reactions, have been classified, and some new syntheses and reactions are described. A series of substituted 1-…
Number of citations: 5 search.proquest.com
SO Alapafuja, SP Nikas, TC Ho, F Tong, O Benchama… - Molecules, 2019 - mdpi.com
In earlier work, we reported a novel class of CB2 selective ligands namely cannabilactones. These compounds carry a dimethylheptyl substituent at C3, which is typical for synthetic …
Number of citations: 5 www.mdpi.com

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